![molecular formula C15H21F3N2O B6012867 2-{1-methyl-4-[3-(trifluoromethyl)benzyl]-2-piperazinyl}ethanol](/img/structure/B6012867.png)
2-{1-methyl-4-[3-(trifluoromethyl)benzyl]-2-piperazinyl}ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{1-methyl-4-[3-(trifluoromethyl)benzyl]-2-piperazinyl}ethanol is a chemical compound that has been the focus of scientific research due to its potential therapeutic applications. This compound is commonly referred to as MTEP and is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). The mGluR5 receptor is involved in various physiological processes, including learning and memory, anxiety, and drug addiction. The inhibition of this receptor has been shown to have therapeutic effects in various neurological disorders, making MTEP a promising drug candidate.
Wirkmechanismus
The exact mechanism of action of MTEP is not fully understood. Further research is needed to elucidate its mechanism of action and identify potential off-target effects.
Conclusion
2-{1-methyl-4-[3-(trifluoromethyl)benzyl]-2-piperazinyl}ethanol is a promising compound with potential therapeutic applications in various neurological disorders. Its selective inhibition of the 2-{1-methyl-4-[3-(trifluoromethyl)benzyl]-2-piperazinyl}ethanol receptor has been shown to have beneficial effects on cognitive function, anxiety, and drug addiction. Further research is needed to fully understand its mechanism of action and potential off-target effects. The development of simpler, more cost-effective compounds with similar pharmacological properties could lead to the development of more effective treatments for neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
MTEP has several advantages and limitations for lab experiments. Some of these include:
Advantages:
1. Selectivity: MTEP is a selective antagonist of the 2-{1-methyl-4-[3-(trifluoromethyl)benzyl]-2-piperazinyl}ethanol receptor, making it a useful tool for studying the role of this receptor in various physiological processes.
2. Potency: MTEP has a high potency for the 2-{1-methyl-4-[3-(trifluoromethyl)benzyl]-2-piperazinyl}ethanol receptor, allowing for the use of lower concentrations in lab experiments.
Limitations:
1. Cost: The synthesis of MTEP is a complex process that requires specialized equipment and expertise, making it a costly compound to produce.
2. Specificity: MTEP may have off-target effects on other receptors, making it difficult to attribute observed effects solely to the inhibition of the 2-{1-methyl-4-[3-(trifluoromethyl)benzyl]-2-piperazinyl}ethanol receptor.
Zukünftige Richtungen
There are several future directions for research on MTEP. Some of these include:
1. Clinical Trials: The therapeutic potential of MTEP in various neurological disorders needs to be evaluated in clinical trials.
2. Development of Novel Compounds: The synthesis of MTEP is a complex process that requires specialized equipment and expertise. The development of simpler, more cost-effective compounds with similar pharmacological properties could lead to the development of more effective treatments for neurological disorders.
3.
Synthesemethoden
The synthesis of MTEP involves a series of chemical reactions that begin with the reaction of 3-(trifluoromethyl)benzylamine with 2-chloroethanol to form 2-{4-[3-(trifluoromethyl)benzyl]piperazin-1-yl}ethanol. This intermediate is then reacted with methyl iodide to form the final product, 2-{1-methyl-4-[3-(trifluoromethyl)benzyl]-2-piperazinyl}ethanol. The synthesis of MTEP is a complex process that requires specialized equipment and expertise.
Wissenschaftliche Forschungsanwendungen
MTEP has been extensively studied for its potential therapeutic applications in various neurological disorders. Some of the areas of research include:
1. Autism Spectrum Disorder: MTEP has been shown to improve social behavior and reduce repetitive behaviors in animal models of autism spectrum disorder.
2. Parkinson's Disease: MTEP has been shown to reduce motor deficits and improve cognitive function in animal models of Parkinson's disease.
3. Fragile X Syndrome: MTEP has been shown to improve cognitive function and reduce anxiety-like behavior in animal models of Fragile X syndrome.
Eigenschaften
IUPAC Name |
2-[1-methyl-4-[[3-(trifluoromethyl)phenyl]methyl]piperazin-2-yl]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21F3N2O/c1-19-6-7-20(11-14(19)5-8-21)10-12-3-2-4-13(9-12)15(16,17)18/h2-4,9,14,21H,5-8,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBRMKPCSKJBROQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1CCO)CC2=CC(=CC=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{1-Methyl-4-[3-(trifluoromethyl)benzyl]-2-piperazinyl}ethanol |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.